molecular formula C7H5NOS B13021349 Thieno[2,3-b]pyridin-3-ol

Thieno[2,3-b]pyridin-3-ol

Cat. No.: B13021349
M. Wt: 151.19 g/mol
InChI Key: VQUBNHJPURYQRZ-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridin-3-ol is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. This compound has garnered significant attention due to its diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-b]pyridin-3-ol typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials. One common method involves the reaction of 4-(chloromethyl)-5-hydroxycoumarins with 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-b]pyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions typically require nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield various reduced derivatives .

Scientific Research Applications

Thieno[2,3-b]pyridin-3-ol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Thieno[3,2-b]pyridin-7-ol
  • Thieno[3,4-b]pyridine
  • Thieno[2,3-d]pyrimidine

Uniqueness

Thieno[2,3-b]pyridin-3-ol is unique due to its specific ring fusion pattern and the presence of a hydroxyl group at the 3-position. This structural feature contributes to its distinct pharmacological profile and makes it a valuable scaffold for drug discovery .

Properties

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

thieno[2,3-b]pyridin-3-ol

InChI

InChI=1S/C7H5NOS/c9-6-4-10-7-5(6)2-1-3-8-7/h1-4,9H

InChI Key

VQUBNHJPURYQRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC=C2O

Origin of Product

United States

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